![molecular formula C8H13N3 B3021229 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 64403-24-3](/img/structure/B3021229.png)

4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Overview

Description

4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a useful research compound. Its molecular formula is C8H13N3 and its molecular weight is 151.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

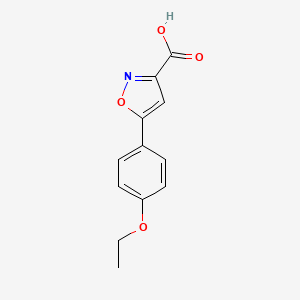

Therapeutic Agent Development

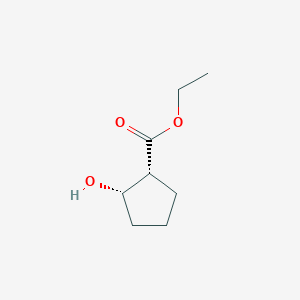

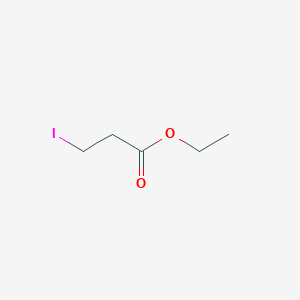

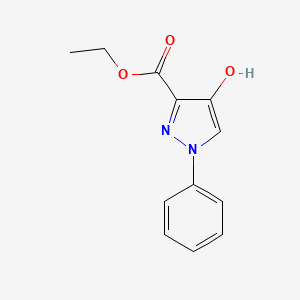

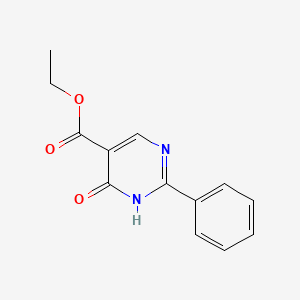

A study highlighted the synthesis of a new class of VEGFR-2 kinase inhibitors, incorporating (4,5,6,7-tetrahydro-imidazo[5,4-c]pyridin-2-yl)-acetic acid ethyl esters, demonstrating significant potential in inhibiting VEGFR-2 kinase activity. This development marks a crucial step in cancer therapy research, targeting vascular endothelial growth factor receptors to impede tumor growth (Sun-Young Han et al., 2012).

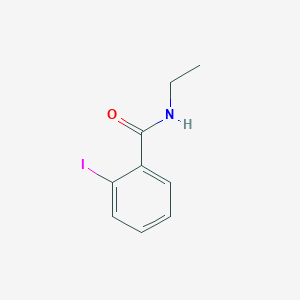

Another research effort identified a potent P2X7 antagonist, showcasing the therapeutic utility of 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine derivatives in modulating P2X7 receptors, which are critical in inflammation and pain pathways. This antagonist demonstrated high oral bioavailability and a favorable safety profile, promising advancements in treating inflammatory diseases (Devin M. Swanson et al., 2016).

Chemical Synthesis and Properties

Research into the synthesis of spiro[2-cyclopentene-1,3’-imidazo[1,2-a]pyridine] derivatives revealed interesting NMR spectral behavior, indicating conformational changes in the cyclopentenone moiety. This study not only expands the chemical repertoire of imidazo[4,5-c]pyridine derivatives but also provides insights into their structural dynamics (T. Abe et al., 2010).

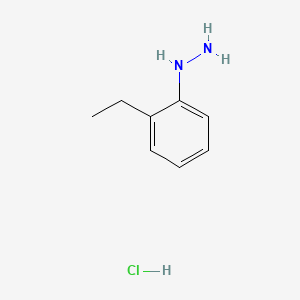

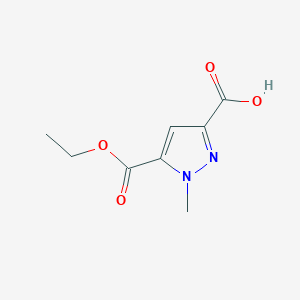

A novel Cu-catalyzed synthesis of 3-formyl imidazo[1,2-a]pyridines was reported, employing ethyl tertiary amines as carbon sources. This methodology introduces a new activation mode for ethyl tertiary amines, highlighting a broad substrate scope and functional group tolerance. Such advances in synthetic chemistry could pave the way for the generation of diverse imidazo[4,5-c]pyridine-based compounds (C. Rao et al., 2017).

Mechanism of Action

Target of Action

It is reported that similar imidazole-containing compounds can target ikk-ɛ and tbk1, which are known to activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .

Mode of Action

Imidazole-containing compounds are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with key amino acids in the target proteins .

Biochemical Pathways

Given its potential interaction with ikk-ɛ and tbk1, it may influence the nf-kappab signaling pathway , which plays a crucial role in immune and inflammatory responses, cell growth, and apoptosis.

Pharmacokinetics

Imidazole-containing compounds are generally known for their good solubility in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

Based on the potential targets, it could influence cellular processes such as immune response, inflammation, cell growth, and apoptosis .

Properties

IUPAC Name |

4-ethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-2-6-8-7(3-4-9-6)10-5-11-8/h5-6,9H,2-4H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVRGWEYCNVKOQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2=C(CCN1)NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Ethoxyphenyl)amino]-3-oxopropanoic acid](/img/structure/B3021147.png)